cis-2,6-Dimethylpiperazine dihydrochloride
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Overview
Description
cis-2,6-Dimethylpiperazine dihydrochloride: is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethylpiperazine dihydrochloride typically involves the reaction of diisopropanolamine with ammonia in the presence of a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: cis-2,6-Dimethylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of cis-2,6-Dimethylpiperazine.
Reduction: Secondary amines.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
cis-2,6-Dimethylpiperazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of various chemical products and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
- 2,5-Dimethylpiperazine
- 3,5-Dimethylpiperazine
- N-Methylpiperazine
Comparison: cis-2,6-Dimethylpiperazine dihydrochloride is unique due to its specific cis-configuration, which can influence its reactivity and interaction with other molecules. Compared to other dimethylpiperazine derivatives, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective .
Properties
Molecular Formula |
C6H16Cl2N2 |
---|---|
Molecular Weight |
187.11 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;; |
InChI Key |
SFOYHYMXNYOPAI-RUTFAPCESA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](N1)C.Cl.Cl |
Canonical SMILES |
CC1CNCC(N1)C.Cl.Cl |
Origin of Product |
United States |
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